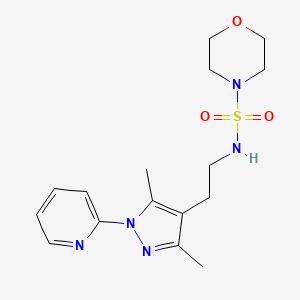
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)morpholine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)morpholine-4-sulfonamide is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)morpholine-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein targets involved in critical cellular processes. This article provides a detailed exploration of its biological activity, including mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O3S, with a molecular weight of 400.5 g/mol. The compound features a morpholine ring, a sulfonamide group, and a pyridine-pyrazole moiety, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3S |
| Molecular Weight | 400.5 g/mol |
| CAS Number | 1903591-55-8 |
This compound primarily acts as a selective inhibitor of the bromodomain and extraterminal (BET) protein family. BET proteins are crucial for regulating gene expression through their interaction with acetylated lysines on histones and non-histone proteins. By inhibiting these proteins, the compound disrupts various cellular pathways involved in cell cycle progression, apoptosis, and inflammation.
Anticancer Properties
Recent studies have demonstrated the compound's efficacy against various cancer cell lines:
- Inhibition Studies : The compound exhibited significant cytotoxicity against MCF7 (breast cancer), SF-268 (glioblastoma), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
- Mechanistic Insights : The inhibition of BET proteins by this compound leads to altered transcriptional regulation of oncogenes, promoting apoptosis in cancer cells. For instance, it has been shown to induce cell death in A549 (lung cancer) cells through the activation of apoptotic pathways .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by modulating cytokine production and inflammatory signaling pathways. This effect is particularly relevant in conditions characterized by chronic inflammation, where BET inhibition can lead to reduced expression of pro-inflammatory cytokines .
Case Studies
- Cell Line Studies : In vitro studies on A549 cells revealed that treatment with this compound resulted in significant apoptosis induction compared to untreated controls. Flow cytometry analysis indicated increased annexin V staining in treated cells, confirming apoptotic cell death.
- In Vivo Efficacy : Preclinical models have shown that administration of the compound significantly reduces tumor growth in xenograft models of lung cancer. Tumor volume measurements indicated a reduction of up to 60% compared to control groups receiving vehicle treatment .
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]morpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-13-15(14(2)21(19-13)16-5-3-4-7-17-16)6-8-18-25(22,23)20-9-11-24-12-10-20/h3-5,7,18H,6,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLNVUYBLHALLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














